

Technical Guide: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)

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Compound of Interest

Compound Name: *Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate*

Cat. No.: B171395

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, with the CAS number 131748-96-4, is a fluorinated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly modify the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it an attractive building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its potential biological activities based on research on structurally related compounds.

Chemical and Physical Properties

The known chemical and physical properties of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** are summarized in the table below. This data is compiled from various chemical supplier databases and publicly available information.

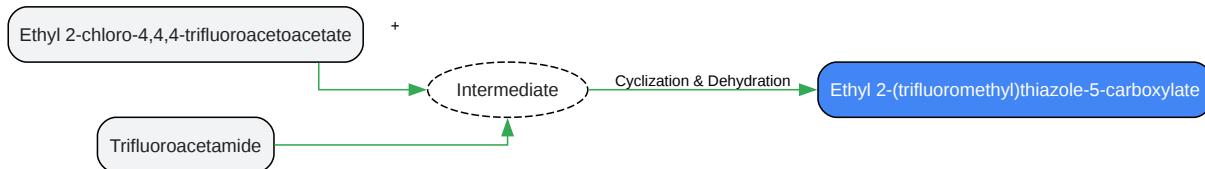
Property	Value
CAS Number	131748-96-4
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S
Molecular Weight	225.19 g/mol
Appearance	Liquid
Density	1.344 g/mL at 25 °C
Refractive Index (n _{20/D})	1.441
Flash Point	92.22 °C (198.0 °F)
Boiling Point	Not explicitly available, but a related compound, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has a boiling point of 271.1°C at 760 mmHg.
SMILES	CCOC(=O)c1cnc(s1)C(F)(F)F
InChI	1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3
InChI Key	KQTWGECHEUVSPX-UHFFFAOYSA-N

Synthesis

The synthesis of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α -haloketone and a thioamide. While a specific protocol for this exact molecule is not readily available in published literature, a representative experimental protocol can be extrapolated from the synthesis of analogous compounds.

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetacetate with trifluoroacetamide, which would cyclize to form the desired thiazole ring.



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Caption: Proposed Hantzsch synthesis of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate**.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar trifluoromethyl-substituted thiazole carboxylates.

Materials:

- Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
- Trifluoroacetamide
- Triethylamine
- Acetonitrile (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add trifluoroacetamide (1.2 equivalents) and anhydrous acetonitrile (100 mL).
- Stir the mixture at room temperature until the trifluoroacetamide is fully dissolved.
- Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) to the solution via the dropping funnel over a period of 15-20 minutes. An exotherm may be observed.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
- Slowly add triethylamine (2.5 equivalents) dropwise to the reaction mixture. The addition may cause fuming.
- Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate**.

Potential Biological Activities and Applications in Drug Development

While specific biological data for **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** is limited in the public domain, the trifluoromethylthiazole scaffold is a well-recognized pharmacophore in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which are desirable properties for drug candidates.

Antifungal and Herbicidal Activity

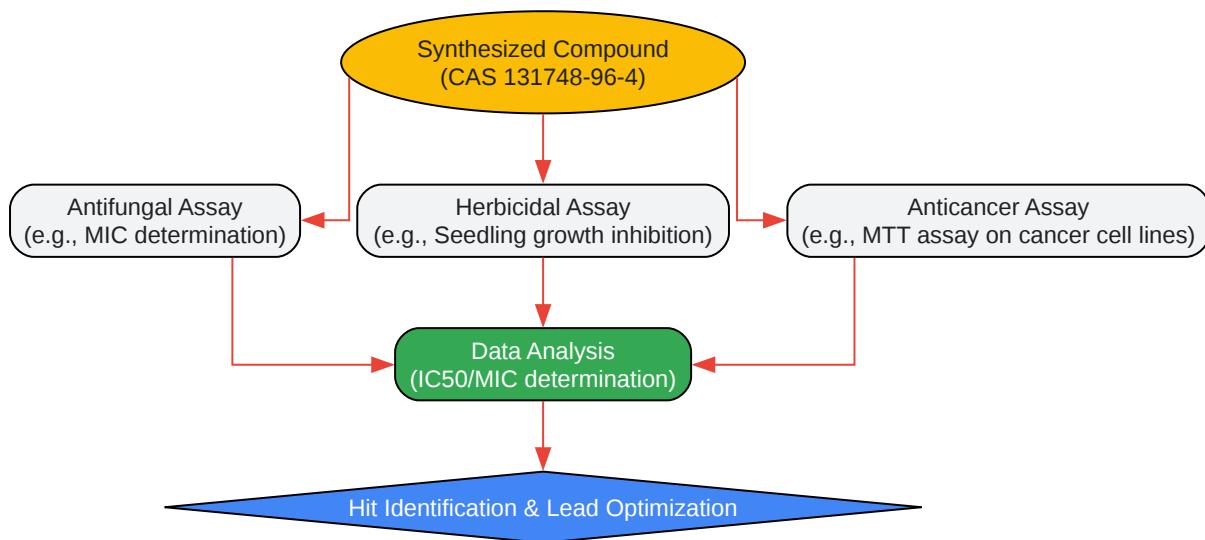
Thiazole derivatives are known to possess fungicidal and herbicidal properties. Research on related compounds, such as ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has shown their utility as intermediates in the synthesis of fungicidal thiazolecarboxanilides. Derivatives of ethyl 4-(trifluoromethyl)thiazole-5-carboxylate have demonstrated inhibitory activity against various fungi and plants. For instance, some amide derivatives have shown 32–58% inhibition against *Fusarium graminearum*, *Thanatephorus cucumeris*, *Botrytis cinerea*, and *Fusarium oxysporum* at a concentration of 100 mg/L.

Anticancer Activity

The thiazole ring is a core structure in several anticancer agents. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which can be synthesized from intermediates like **Ethyl 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylate**, have been evaluated for their anticancer activity against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). Some of these derivatives displayed moderate to good activity, with one compound showing 48% inhibition.

Experimental Workflow for Biological Screening

A general workflow for the preliminary biological screening of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** and its derivatives is outlined below.



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Caption: General workflow for the biological evaluation of the target compound.

Safety and Handling

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a valuable research chemical with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis can be readily achieved through established methods like the Hantzsch thiazole synthesis. While direct biological data for this specific compound is not widely available, the consistent bioactivity of structurally related trifluoromethylthiazole derivatives in antifungal, herbicidal, and anticancer applications strongly suggests its potential

utility in these areas. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

- To cite this document: BenchChem. [Technical Guide: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171395#ethyl-2-trifluoromethyl-thiazole-5-carboxylate-cas-number-131748-96-4>

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